molecular formula C5H9ClN2O B13302142 2-Amino-5-chloropent-4-enamide

2-Amino-5-chloropent-4-enamide

Cat. No.: B13302142
M. Wt: 148.59 g/mol
InChI Key: XPTGMNRDJFYGRK-HNQUOIGGSA-N
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Description

2-Amino-5-chloropent-4-enamide is an organic compound with the molecular formula C5H9ClN2O It is characterized by the presence of an amino group, a chlorine atom, and an enamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-chloropent-4-enamide can be achieved through several methods. One common approach involves the electrophilic activation of amides, followed by N-dehydrogenation. This method employs reagents such as lithium hexamethyldisilazide (LiHMDS) and triflic anhydride, which serve as both the electrophilic activator and the oxidant .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. Industrial production would likely involve continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-chloropent-4-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the enamide group to an amine.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-Amino-5-chloropent-4-enamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-5-chloropent-4-enamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-chloropent-4-enamide: Similar structure but with a different position of the chlorine atom.

    2-Amino-5-bromopent-4-enamide: Bromine atom instead of chlorine, leading to different reactivity.

    2-Amino-5-fluoropent-4-enamide: Fluorine atom substitution, affecting the compound’s properties.

Uniqueness

2-Amino-5-chloropent-4-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and form diverse products makes it valuable in multiple research fields.

Properties

Molecular Formula

C5H9ClN2O

Molecular Weight

148.59 g/mol

IUPAC Name

(E)-2-amino-5-chloropent-4-enamide

InChI

InChI=1S/C5H9ClN2O/c6-3-1-2-4(7)5(8)9/h1,3-4H,2,7H2,(H2,8,9)/b3-1+

InChI Key

XPTGMNRDJFYGRK-HNQUOIGGSA-N

Isomeric SMILES

C(/C=C/Cl)C(C(=O)N)N

Canonical SMILES

C(C=CCl)C(C(=O)N)N

Origin of Product

United States

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